Lipophilicity Differentiation
The target compound 2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol exhibits a computed XLogP3 of 1.7 [1], while the unsubstituted phenyl comparator 2-amino-3-phenylpropan-1-ol has an experimentally determined logP of 0.582 . The 3-methyl groups contribute an additive lipophilicity increase of approximately 1.1 log units, translating to roughly a 12-fold higher octanol-water partition coefficient. This directly impacts passive membrane permeability predictions and plasma protein binding estimates in drug design workflows.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (computed) |
| Comparator Or Baseline | 2-Amino-3-phenylpropan-1-ol, logP = 0.582 (experimental) |
| Quantified Difference | Δ logP ≈ +1.1 (approx. 12-fold increase in partition coefficient) |
| Conditions | Target: computed XLogP3 method (PubChem-derived). Comparator: experimental shake-flask or HPLC-derived logP at 25 °C. |
Why This Matters
A logP shift of +1.1 represents a substantial alteration in physicochemical profile that predetermines the compound's suitability for specific assay formats (e.g., lipid membrane permeability vs. aqueous solubility requirements) in early-stage drug discovery screening cascades.
- [1] Kuujia. (2R)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol, computed XLogP3 = 1.7. https://www.kuujia.com/cas-2227841-36-1.html (accessed 2026-04-25). View Source
